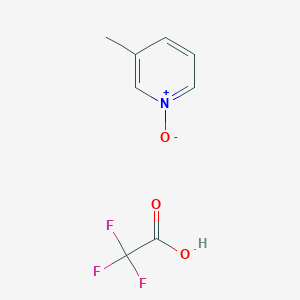
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridinium salt and trifluoroacetic acid The pyridinium component is a nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylpyridine with an oxidizing agent to form 3-methyl-1-oxidopyridin-1-ium. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of 3-methylpyridine followed by the addition of trifluoroacetic acid under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyridinium ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative.
Substitution: The trifluoroacetic acid component can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce the corresponding pyridine. Substitution reactions can result in the formation of various substituted trifluoroacetates.
Scientific Research Applications
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The pyridinium ring can participate in electron transfer processes, influencing redox reactions and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic anhydride: Another compound containing the trifluoroacetyl group, used in organic synthesis for similar purposes.
Trifluoroacetic acid: The parent acid, widely used in various chemical reactions and industrial applications.
3-Methylpyridine: The precursor to the pyridinium component, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the combination of a pyridinium salt and trifluoroacetic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Properties
CAS No. |
90254-35-6 |
|---|---|
Molecular Formula |
C8H8F3NO3 |
Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7NO.C2HF3O2/c1-6-3-2-4-7(8)5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
InChI Key |
JUBNNSBRXFLTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=CC=C1)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



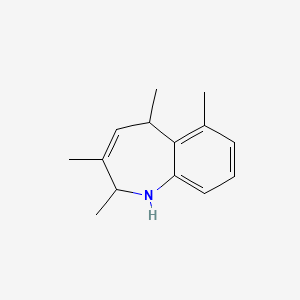

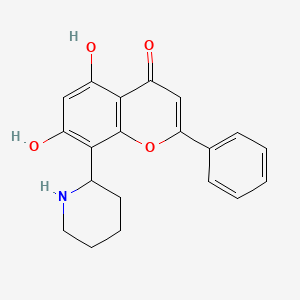
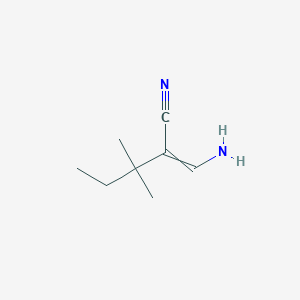
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
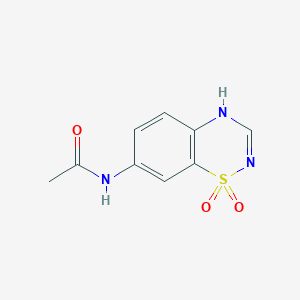

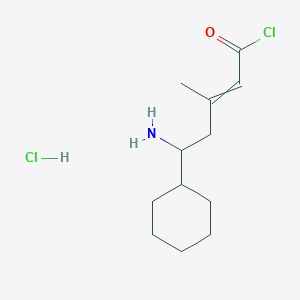
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)

